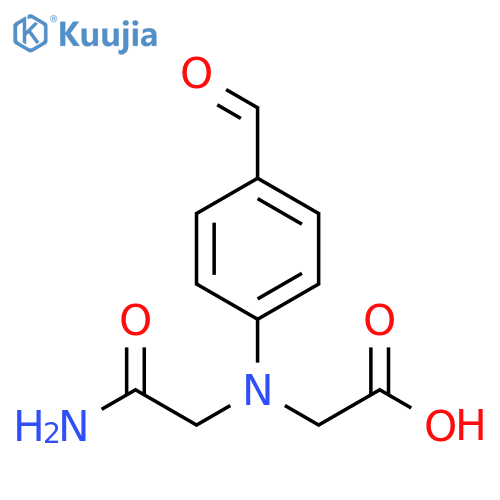

Cas no 2059955-37-0 (2-(Carbamoylmethyl)(4-formylphenyl)aminoacetic Acid)

2-(Carbamoylmethyl)(4-formylphenyl)aminoacetic Acid 化学的及び物理的性質

名前と識別子

-

- 2-[(carbamoylmethyl)(4-formylphenyl)amino]acetic acid

- 2-(Carbamoylmethyl)(4-formylphenyl)aminoacetic Acid

-

- MDL: MFCD30535966

- インチ: 1S/C11H12N2O4/c12-10(15)5-13(6-11(16)17)9-3-1-8(7-14)2-4-9/h1-4,7H,5-6H2,(H2,12,15)(H,16,17)

- InChIKey: ATLNTCTWYIHFHX-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)CN(CC(N)=O)C1=CC=C(C=O)C=C1

2-(Carbamoylmethyl)(4-formylphenyl)aminoacetic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-345177-0.1g |

2-[(carbamoylmethyl)(4-formylphenyl)amino]acetic acid |

2059955-37-0 | 0.1g |

$509.0 | 2023-09-03 | ||

| Enamine | EN300-345177-1.0g |

2-[(carbamoylmethyl)(4-formylphenyl)amino]acetic acid |

2059955-37-0 | 1g |

$0.0 | 2023-06-07 | ||

| TRC | C183895-5mg |

2-[(Carbamoylmethyl)(4-formylphenyl)amino]acetic Acid |

2059955-37-0 | 5mg |

$ 70.00 | 2022-06-06 | ||

| Enamine | EN300-345177-0.05g |

2-[(carbamoylmethyl)(4-formylphenyl)amino]acetic acid |

2059955-37-0 | 0.05g |

$341.0 | 2023-09-03 | ||

| A2B Chem LLC | AW28881-250mg |

2-[(carbamoylmethyl)(4-formylphenyl)amino]acetic acid |

2059955-37-0 | 95% | 250mg |

$802.00 | 2024-04-20 | |

| 1PlusChem | 1P01BSFL-5g |

2-[(carbamoylmethyl)(4-formylphenyl)amino]acetic acid |

2059955-37-0 | 95% | 5g |

$5336.00 | 2023-12-19 | |

| 1PlusChem | 1P01BSFL-250mg |

2-[(carbamoylmethyl)(4-formylphenyl)amino]acetic acid |

2059955-37-0 | 250mg |

$844.00 | 2025-03-19 | ||

| Aaron | AR01BSNX-100mg |

2-[(carbamoylmethyl)(4-formylphenyl)amino]acetic acid |

2059955-37-0 | 95% | 100mg |

$725.00 | 2025-02-09 | |

| A2B Chem LLC | AW28881-100mg |

2-[(carbamoylmethyl)(4-formylphenyl)amino]acetic acid |

2059955-37-0 | 95% | 100mg |

$571.00 | 2024-04-20 | |

| Aaron | AR01BSNX-2.5g |

2-[(carbamoylmethyl)(4-formylphenyl)amino]acetic acid |

2059955-37-0 | 95% | 2.5g |

$3991.00 | 2023-12-14 |

2-(Carbamoylmethyl)(4-formylphenyl)aminoacetic Acid 関連文献

-

2. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

2-(Carbamoylmethyl)(4-formylphenyl)aminoacetic Acidに関する追加情報

Introduction to 2-(Carbamoylmethyl)(4-formylphenyl)aminoacetic Acid (CAS No. 2059955-37-0)

2-(Carbamoylmethyl)(4-formylphenyl)aminoacetic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its Chemical Abstracts Service (CAS) number 2059955-37-0, represents a structurally complex molecule with potential applications in drug development and medicinal chemistry. The presence of both carbamoyl and formyl functional groups, along with an aminoacetic acid backbone, makes it a versatile intermediate for synthesizing more complex molecules. Its unique structural features have positioned it as a subject of interest for researchers exploring novel therapeutic agents.

The synthesis and characterization of 2-(Carbamoylmethyl)(4-formylphenyl)aminoacetic acid involve meticulous chemical methodologies that highlight the compound's reactivity and utility. The formyl group, in particular, serves as a key site for further functionalization, enabling the construction of heterocyclic frameworks or the introduction of additional pharmacophores. This adaptability is crucial in medicinal chemistry, where the ability to modify molecular structures can significantly influence biological activity and pharmacokinetic properties.

Recent advancements in computational chemistry have facilitated the design of efficient synthetic routes for such complex molecules. By leveraging molecular modeling and density functional theory (DFT) calculations, researchers can predict reaction outcomes and optimize conditions to enhance yield and purity. The integration of machine learning algorithms into synthetic planning has further accelerated the discovery process, allowing for rapid screening of potential pathways. These computational tools are particularly valuable when dealing with intricate molecules like 2-(Carbamoylmethyl)(4-formylphenyl)aminoacetic acid, where traditional trial-and-error approaches may be time-consuming and resource-intensive.

In the realm of drug discovery, 2-(Carbamoylmethyl)(4-formylphenyl)aminoacetic acid has been explored as a precursor for developing novel therapeutic agents. Its structural motifs are reminiscent of known bioactive compounds, suggesting potential applications in areas such as anti-inflammatory, antiviral, or anticancer therapies. For instance, the carbamoyl group can be readily converted into amides or esters, which are common pharmacophores in drug design. Additionally, the presence of an aminoacetic acid moiety may contribute to interactions with biological targets, enhancing binding affinity or modulating enzyme activity.

The formyl group offers another avenue for chemical modification, enabling the synthesis of Schiff bases or other condensation products that exhibit distinct biological properties. Researchers have reported the use of such derivatives in preliminary pharmacological studies, where they demonstrated promising effects in vitro. These findings underscore the importance of 2-(Carbamoylmethyl)(4-formylphenyl)aminoacetic acid as a building block for exploring new therapeutic modalities.

Moreover, the compound's relevance extends beyond academic research into industrial applications. Pharmaceutical companies and contract research organizations (CROs) are increasingly interested in high-value intermediates like this one due to their potential to streamline drug development pipelines. By providing robust starting materials with well-defined properties, such compounds can reduce synthetic complexity and improve cost-efficiency. This trend aligns with broader industry movements toward sustainable chemistry practices, where minimizing waste and optimizing reaction conditions are paramount.

From a regulatory perspective, 2-(Carbamoylmethyl)(4-formylphenyl)aminoacetic acid (CAS No. 2059955-37-0) must adhere to stringent quality control measures to ensure safety and efficacy in downstream applications. Manufacturers must comply with guidelines set forth by agencies such as the U.S. Food and Drug Administration (FDA), European Medicines Agency (EMA), and other regional regulatory bodies. These regulations cover aspects ranging from raw material sourcing to final product characterization, ensuring that all intermediates used in drug development meet rigorous standards.

The compound's role in interdisciplinary research also highlights its significance beyond pure chemistry. Biologists and biochemists utilize derivatives of 2-(Carbamoylmethyl)(4-formylphenyl)aminoacetic acid to study enzyme mechanisms or probe signaling pathways relevant to human health. For example, modified versions of this molecule have been employed as probes in live-cell imaging experiments, providing insights into dynamic biological processes at the molecular level. Such interdisciplinary collaborations enrich our understanding of complex systems and accelerate the translation of laboratory discoveries into clinical applications.

Looking ahead, future research on 2-(Carbamoylmethyl)(4-formylphenyl)aminoacetic acid may focus on expanding its synthetic utility through innovative methodologies or exploring new therapeutic applications through structure-activity relationship (SAR) studies. Advances in green chemistry principles could also drive efforts to develop more environmentally friendly synthetic routes, reducing reliance on hazardous reagents or energy-intensive processes. As computational tools continue to evolve, their integration into synthetic planning will likely enhance efficiency further, enabling faster discovery cycles for researchers working with complex molecules like this one.

In conclusion,2-(Carbamoylmethyl)(4-formylphenyl)aminoacetic acid (CAS No. 2059955-37-0) represents a promising compound with diverse applications in pharmaceutical chemistry and bioorganic synthesis. Its unique structural features—particularly its carbamoyl and formyl functional groups—make it a valuable intermediate for developing novel therapeutic agents while offering opportunities for further chemical exploration through interdisciplinary collaboration

2059955-37-0 (2-(Carbamoylmethyl)(4-formylphenyl)aminoacetic Acid) 関連製品

- 2235373-47-2(H-L-Sec(MDNPE)-OH)

- 1279210-14-8(Ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate)

- 89438-53-9(2-ethyl-2,3-dihydro-1H-indazol-3-one)

- 122566-22-7((17β)-3,17-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-estra-1,3,5(10)-trien-6-ol)

- 1261777-07-4(2-(Difluoromethoxy)-3-methoxytoluene)

- 163672-83-1(6-Aminoisoquinolin-5-ol)

- 433327-78-7(3-(2-Chloro-6-fluoro-phenyl)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one)

- 735306-98-6(N-[(Cyclohexylamino)carbonyl]-2-(4-formylphenoxy)acetamide)

- 2323072-04-2(N-Fmoc-5-methoxy-L-norvaline)

- 2228263-78-1(4-(5-nitrothiophen-2-yl)oxypiperidine)